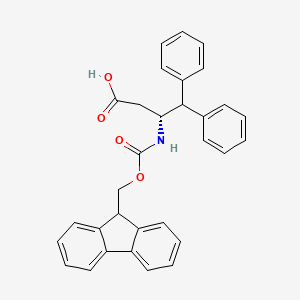

Fmoc-(R)-3-Amino-4,4-diphenyl-butyric acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4,4-diphenylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H27NO4/c33-29(34)19-28(30(21-11-3-1-4-12-21)22-13-5-2-6-14-22)32-31(35)36-20-27-25-17-9-7-15-23(25)24-16-8-10-18-26(24)27/h1-18,27-28,30H,19-20H2,(H,32,35)(H,33,34)/t28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQRZIYGFRVKFSB-MUUNZHRXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)[C@@H](CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H27NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Fmoc-(R)-3-Amino-4,4-diphenyl-butyric acid chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-(R)-3-Amino-4,4-diphenyl-butyric acid (CAS No. 332062-10-9) is a chiral, non-proteinogenic amino acid derivative that serves as a valuable building block in synthetic organic chemistry, particularly in the field of peptide synthesis. Its unique structure, featuring a bulky diphenylmethyl group, offers the potential to introduce specific conformational constraints and steric properties into peptides and other complex organic molecules. The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amine functionality makes it well-suited for use in solid-phase peptide synthesis (SPPS), a cornerstone technique in drug discovery and development. This technical guide provides an in-depth overview of the available chemical properties, general experimental protocols, and potential applications of this compound.

While specific experimental data for this compound is not extensively available in public literature, this guide consolidates information on closely related analogs and general methodologies to provide a comprehensive resource.

Chemical and Physical Properties

Detailed quantitative physical properties for this compound are not readily found in scientific literature. However, data for structurally similar compounds can provide valuable estimations. Commercial suppliers often guarantee a purity of ≥97% for this reagent.

Table 1: General and Analog-Derived Chemical Properties

| Property | Value/Description | Source/Note |

| CAS Number | 332062-10-9 | Chemical Abstracts Service |

| Molecular Formula | C29H25NO4 | Calculated |

| Molecular Weight | 451.51 g/mol | Calculated |

| Appearance | Typically a white to off-white solid | General observation for similar compounds |

| Purity | ≥97% | Commercially available specification |

| Melting Point | Data not available for the target compound. For Fmoc-(R)-4-amino-3-phenylbutyric acid: 176 - 180 °C. | This analog has a different substitution pattern. |

| Solubility | Generally soluble in organic solvents like DMF, DMSO, and NMP. Limited solubility in water. | General solubility for Fmoc-protected amino acids. |

| pKa | Data not available. The carboxylic acid proton is expected to have a pKa in the range of 4-5. | Estimation based on similar structures. |

| Optical Rotation | Data not available for the target compound. For Fmoc-(R)-4-amino-3-phenylbutyric acid: [α]20D = +7 ± 1° (c=1 in DMF). | This analog has a different substitution pattern. |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not explicitly published. However, established methods for the synthesis of the core amino acid, its subsequent Fmoc protection, and its use in peptide synthesis can be adapted.

Synthesis of (R)-3-Amino-4,4-diphenyl-butyric acid (Core Structure)

The synthesis of the unprotected amino acid core is a critical first step. While a specific protocol for the (R)-enantiomer with two phenyl groups is not detailed, a general approach for a similar compound, 4-amino-3-phenylbutyric acid, involves a multi-step synthesis starting from benzaldehyde and ethyl acetoacetate. Chiral resolution or asymmetric synthesis would be required to obtain the desired (R)-enantiomer.

Fmoc Protection of the Amino Group

The protection of the amino group with Fmoc-Cl or Fmoc-OSu is a standard procedure in peptide chemistry.

General Protocol for Fmoc Protection:

-

Dissolution: Dissolve the (R)-3-Amino-4,4-diphenyl-butyric acid in a suitable solvent system, such as a mixture of dioxane and aqueous sodium bicarbonate solution, to maintain a basic pH (around 8-9).

-

Addition of Fmoc Reagent: Add Fmoc-Cl or Fmoc-OSu portion-wise to the stirred solution at room temperature.

-

Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) until the starting amino acid is consumed.

-

Work-up: After the reaction is complete, pour the mixture into ice-cold water and extract with a non-polar organic solvent (e.g., ether) to remove unreacted Fmoc reagent and byproducts.

-

Acidification and Isolation: Acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to a pH of 2-3 to precipitate the Fmoc-protected amino acid.

-

Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Solid-Phase Peptide Synthesis (SPPS) using this compound

This compound is primarily designed for incorporation into peptide chains via Fmoc-based SPPS.

General SPPS Cycle:

-

Resin Swelling: Swell a suitable solid support resin (e.g., Wang or Rink Amide resin) in a solvent like N,N-dimethylformamide (DMF).

-

Fmoc Deprotection: Remove the Fmoc group from the N-terminus of the growing peptide chain on the resin using a solution of 20% piperidine in DMF. This exposes a free amine for the next coupling step.

-

Washing: Thoroughly wash the resin with DMF to remove residual piperidine and the Fmoc-adduct.

-

Amino Acid Activation and Coupling: Activate the carboxylic acid of this compound using a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA) in DMF. Add the activated amino acid solution to the resin and allow it to react to form a new peptide bond.

-

Washing: Wash the resin with DMF to remove excess reagents and byproducts.

-

Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid to be added to the peptide chain.

-

Final Deprotection and Cleavage: After the desired peptide sequence is assembled, remove the N-terminal Fmoc group. Then, cleave the peptide from the resin and remove all side-chain protecting groups simultaneously using a strong acid cocktail (e.g., a mixture of trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane).

-

Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, collect the solid, and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

Analytical Methods

High-Performance Liquid Chromatography (HPLC): RP-HPLC is the standard method for assessing the purity of this compound and for purifying the final peptide product. A C18 column with a gradient of water and acetonitrile containing 0.1% TFA is typically used. Detection is commonly performed using UV absorbance at wavelengths around 265 nm or 301 nm, characteristic of the Fmoc group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are essential for structural confirmation. While specific spectra for the target compound are not available, the expected spectra would show characteristic signals for the fluorenyl, diphenylmethyl, and butyric acid moieties.

Biological Activity and Applications

There is limited direct information on the biological activity of this compound itself, as the Fmoc group is typically removed in the final biologically active peptide. The biological effects would be conferred by the core (R)-3-Amino-4,4-diphenyl-butyric acid residue within a peptide sequence.

The incorporation of this bulky, non-natural amino acid can:

-

Induce specific secondary structures: The steric hindrance of the diphenylmethyl group can force the peptide backbone into specific conformations, such as turns or helices.

-

Enhance proteolytic stability: The unnatural structure can make the resulting peptide more resistant to degradation by proteases.

-

Modulate receptor binding: The diphenylmethyl group can interact with hydrophobic pockets in target receptors, potentially increasing binding affinity and selectivity.

Derivatives of 3-aminobutanoic acid have been explored for various therapeutic applications, including antimicrobial and anticancer activities. However, specific studies on the 4,4-diphenyl substituted version are lacking. Given the structural similarity of the core to γ-aminobutyric acid (GABA), there is a theoretical possibility of interaction with GABA receptors, though this has not been experimentally verified for this specific compound.

Visualizations

General Workflow for Fmoc Protection

Caption: General workflow for the Fmoc protection of an amino acid.

Solid-Phase Peptide Synthesis (SPPS) Cycle

Caption: A single cycle in Fmoc-based solid-phase peptide synthesis.

Conclusion

This compound is a specialized amino acid derivative with significant potential in peptide-based drug discovery and materials science. While specific, detailed experimental data for this compound is sparse in the public domain, this guide provides a framework based on established chemical principles and data from related molecules. Researchers and drug development professionals can use this information as a starting point for incorporating this unique building block into their synthetic strategies, with the understanding that optimization of reaction conditions and thorough analytical characterization will be necessary. The bulky diphenyl moiety is a key feature that can be exploited to create novel peptides with tailored structural and biological properties.

An In-depth Technical Guide to the Proposed Synthesis of Fmoc-(R)-3-Amino-4,4-diphenyl-butyric acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-(R)-3-Amino-4,4-diphenyl-butyric acid is a chiral non-proteinogenic β-amino acid derivative. The presence of the fluorenylmethyloxycarbonyl (Fmoc) protecting group makes it a valuable building block for solid-phase peptide synthesis (SPPS), enabling the incorporation of a unique β-amino acid scaffold into peptide chains. The diphenylmethyl moiety at the γ-position introduces significant steric bulk and lipophilicity, which can be leveraged to modulate the pharmacological properties, conformational constraints, and metabolic stability of peptides. This guide outlines a proposed multi-step synthesis for this compound, designed for use by professionals in chemical research and drug development.

Proposed Synthetic Pathway Overview

The proposed synthesis is a four-step process commencing with commercially available reagents. The key strategic steps include the formation of an α,β-unsaturated ester, a diastereoselective aza-Michael addition to introduce the chiral amine, and subsequent deprotection and Fmoc-protection steps.

Caption: Proposed four-step synthetic workflow for this compound.

Detailed Experimental Protocols (Proposed)

Step 1: Synthesis of Ethyl 4,4-diphenyl-2-butenoate

This step utilizes a Horner-Wadsworth-Emmons reaction to construct the α,β-unsaturated ester backbone.

Reaction Scheme: (C₂H₅O)₂P(O)CH₂COOC₂H₅ + (C₆H₅)₂CO → (C₆H₅)₂C=CHCOOC₂H₅

Protocol (Adapted from analogous procedures):

-

To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar) at 0 °C, add diethyl(ethoxycarbonylmethyl)phosphonate (1.0 eq) dropwise.

-

Allow the mixture to warm to room temperature and stir for 30 minutes until the evolution of H₂ gas ceases.

-

Cool the resulting clear solution back to 0 °C and add a solution of benzophenone (1.0 eq) in anhydrous THF dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extract the mixture with diethyl ether or ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford ethyl 4,4-diphenyl-2-butenoate.

| Parameter | Expected Value | Source (Analogous Reaction) |

| Reaction Time | 12-16 hours | General HWE protocols |

| Temperature | 0 °C to Room Temp. | General HWE protocols |

| Solvent | Tetrahydrofuran (THF) | General HWE protocols |

| Expected Yield | 80-95% | Based on similar substrates |

| Purification | Column Chromatography | Standard procedure |

Step 2: Asymmetric Aza-Michael Addition

This crucial step establishes the stereocenter at the C3 position via a diastereoselective conjugate addition of a nitrogen nucleophile, using (S,S)-(+)-pseudoephedrine as a chiral auxiliary.[1]

Reaction Scheme:

-

(C₆H₅)₂C=CHCOOC₂H₅ → (C₆H₅)₂C=CHCO-Pseudoephedrine

-

(C₆H₅)₂C=CHCO-Pseudoephedrine + LiNHCH₂Ph → Diastereomeric Adduct

Protocol (Adapted from Davies et al.[1]):

-

Amide Formation: Convert ethyl 4,4-diphenyl-2-butenoate to the corresponding acyl chloride using oxalyl chloride or thionyl chloride. Subsequently, react the acyl chloride with (S,S)-(+)-pseudoephedrine (1.0 eq) in the presence of a non-nucleophilic base like triethylamine (TEA) in dichloromethane (DCM) to form the α,β-unsaturated pseudoephedrine amide. Purify by chromatography.

-

Aza-Michael Addition:

-

Prepare a solution of lithium benzylamide by adding n-butyllithium (n-BuLi, 1.0 eq) to a solution of benzylamine (1.0 eq) in anhydrous THF at -78 °C.

-

To this solution, add the prepared pseudoephedrine amide (1.0 eq) in THF dropwise at -78 °C.

-

Stir the reaction mixture at -78 °C for 2-4 hours.

-

Quench the reaction with saturated aqueous NH₄Cl.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

The diastereomeric excess can be determined by ¹H NMR analysis of the crude product. Purify by column chromatography to isolate the major diastereomer.

-

| Parameter | Expected Value | Source (Analogous Reaction) |

| Reaction Time | 2-4 hours | [1] |

| Temperature | -78 °C | [1] |

| Solvent | Tetrahydrofuran (THF) | [1] |

| Expected Yield | 70-90% | [1] |

| Diastereomeric Excess | >95% | [1] |

| Purification | Column Chromatography | [1] |

Step 3: Hydrolysis and Auxiliary Cleavage

This step removes the chiral auxiliary and hydrolyzes the amide to yield the target free amino acid.

Reaction Scheme: Diastereomeric Adduct → (R)-3-Amino-4,4-diphenyl-butyric acid

Protocol (Adapted from standard procedures for pseudoephedrine auxiliary cleavage):

-

Suspend the purified β-amino amide from Step 2 in 6M aqueous hydrochloric acid (HCl).

-

Heat the mixture to reflux (approx. 100-110 °C) and maintain for 12-24 hours, monitoring the reaction by TLC or LC-MS.

-

Cool the reaction mixture to room temperature. The chiral auxiliary hydrochloride can be recovered by extraction with an organic solvent (e.g., DCM).

-

Adjust the pH of the aqueous layer to isoelectric point (approx. pH 5-6) using a base (e.g., NaOH or NH₄OH) to precipitate the free amino acid.

-

Collect the solid product by filtration, wash with cold water and then a small amount of cold ethanol, and dry under vacuum.

| Parameter | Expected Value | Source (Analogous Reaction) |

| Reaction Time | 12-24 hours | General amide hydrolysis |

| Temperature | 100-110 °C (Reflux) | General amide hydrolysis |

| Reagent | 6M Hydrochloric Acid | General amide hydrolysis |

| Expected Yield | 75-90% | Based on similar cleavages |

| Purification | Precipitation/Filtration | Standard procedure |

Step 4: Fmoc Protection

The final step is a standard procedure to protect the primary amine with the Fmoc group.

Reaction Scheme: (R)-3-Amino-4,4-diphenyl-butyric acid + Fmoc-OSu → this compound

Protocol:

-

Dissolve (R)-3-Amino-4,4-diphenyl-butyric acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium bicarbonate (NaHCO₃) solution.

-

Cool the solution to 0 °C in an ice bath.

-

Add 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu, 1.05 eq) portion-wise while stirring.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Remove the dioxane under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted Fmoc-OSu.

-

Acidify the aqueous layer to pH 2 with 1M HCl.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the final product. The product can be further purified by recrystallization if necessary.

| Parameter | Expected Value | Source (Analogous Reaction) |

| Reaction Time | 12-16 hours | Standard Fmoc protection |

| Temperature | 0 °C to Room Temp. | Standard Fmoc protection |

| Solvent | Dioxane/Water | Standard Fmoc protection |

| Expected Yield | 85-98% | Based on similar protections |

| Purification | Extraction/Recrystallization | Standard procedure |

Visualization of Key Processes

Asymmetric Induction via Chiral Auxiliary

The stereochemical outcome of the aza-Michael addition is controlled by the chiral pseudoephedrine auxiliary, which directs the incoming nucleophile to one face of the molecule.

Caption: Logical relationship of chiral auxiliary directing the stereoselective nucleophilic attack.

Conclusion

This technical guide provides a comprehensive, albeit proposed, framework for the synthesis of this compound. The route is based on robust and well-established reactions in asymmetric synthesis. Researchers undertaking this synthesis should perform careful optimization and characterization at each step. The successful execution of this pathway would provide access to a valuable and unique building block for advanced peptide chemistry and drug discovery applications.

References

Unveiling the Structural Nuances of Fmoc-(R)-3-Amino-4,4-diphenyl-butyric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure elucidation of Fmoc-(R)-3-Amino-4,4-diphenyl-butyric acid, a critical non-natural amino acid derivative integral to advancements in peptide synthesis and drug discovery. This document outlines the key physicochemical properties, detailed experimental protocols for its synthesis and characterization, and its application in solid-phase peptide synthesis (SPPS).

Core Compound Specifications

This compound is a white to off-white solid.[1] Key identifiers and properties are summarized in the table below for quick reference.

| Property | Value |

| CAS Number | 332062-10-9 |

| Molecular Formula | C₃₁H₂₇NO₄ |

| Molecular Weight | 477.55 g/mol |

| Appearance | White to off-white solid[1] |

Elucidation of Chemical Structure

The definitive structure of this compound is established through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data

While specific experimental spectra for this compound are not publicly available, a Certificate of Analysis for a commercial sample confirms that the ¹H NMR spectrum is consistent with the expected structure.[1] Based on the known structures of the Fmoc protecting group and the (R)-3-Amino-4,4-diphenyl-butyric acid core, the following table outlines the anticipated spectroscopic characteristics.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons of the fluorenyl and two phenyl groups, the methine and methylene protons of the butyric acid backbone, the chiral center proton, and the carbamate proton. |

| ¹³C NMR | Resonances for the carbonyl carbons of the carboxylic acid and the Fmoc group, aromatic carbons, and aliphatic carbons of the butyric acid chain and the Fmoc group. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching (carbamate), C=O stretching (carboxylic acid and carbamate), aromatic C-H stretching, and C-O stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (477.55 g/mol ), along with fragmentation patterns consistent with the loss of the Fmoc group and other characteristic fragments. |

Synthesis and Purification

The synthesis of this compound involves two primary stages: the synthesis of the core amino acid, (R)-3-Amino-4,4-diphenyl-butyric acid, followed by the protection of the amino group with the Fmoc moiety.

Experimental Protocol: Synthesis of (R)-3-Amino-4,4-diphenyl-butyric acid

A plausible synthetic route for the precursor, (R)-3-Amino-4,4-diphenyl-butyric acid, can be adapted from established methods for the synthesis of β-amino acids. One such approach involves the conjugate addition of a nitrogen-containing nucleophile to a suitable α,β-unsaturated ester, followed by stereoselective reduction and hydrolysis.

Experimental Protocol: Fmoc Protection of the Amino Acid

The protection of the amino group of (R)-3-Amino-4,4-diphenyl-butyric acid with 9-fluorenylmethyloxycarbonyl (Fmoc) is a standard procedure in peptide chemistry.

Materials:

-

(R)-3-Amino-4,4-diphenyl-butyric acid

-

9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl)

-

Sodium bicarbonate (NaHCO₃) or a suitable organic base (e.g., triethylamine)

-

Dioxane or acetone

-

Water

-

Diethyl ether

-

Hydrochloric acid (HCl)

Procedure:

-

Dissolve (R)-3-Amino-4,4-diphenyl-butyric acid in an aqueous solution of sodium bicarbonate or a mixture of dioxane and water.

-

Cool the solution in an ice bath.

-

Slowly add a solution of Fmoc-OSu or Fmoc-Cl in dioxane or acetone to the cooled amino acid solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and continue stirring for several hours or until the reaction is complete (monitored by TLC or LC-MS).

-

Upon completion, dilute the reaction mixture with water and wash with diethyl ether to remove any unreacted Fmoc reagent.

-

Acidify the aqueous layer to a pH of 2-3 with dilute hydrochloric acid to precipitate the Fmoc-protected amino acid.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

-

The crude product can be further purified by recrystallization or column chromatography.

References

An In-depth Technical Guide on the Solubility of Fmoc-(R)-3-Amino-4,4-diphenyl-butyric acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Fmoc-(R)-3-Amino-4,4-diphenyl-butyric acid. Due to the limited availability of specific quantitative solubility data in public literature for this particular compound, this document focuses on qualitative solubility in commonly used organic solvents and furnishes a detailed experimental protocol for researchers to determine precise solubility parameters in their own laboratory settings. Understanding the solubility of this reagent is critical for its effective application in solid-phase peptide synthesis (SPPS) and other synthetic methodologies.

Core Compound Properties

This compound is a chiral amino acid derivative where the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This protecting group is instrumental in SPPS due to its stability under acidic conditions and its ready cleavage under basic conditions. The diphenylmethyl moiety on the side chain imparts significant steric bulk and hydrophobicity, which are key determinants of its solubility profile.

Qualitative Solubility Profile

The solubility of Fmoc-protected amino acids is a crucial parameter for ensuring efficient coupling reactions in peptide synthesis.[1][2] Poor solubility can impede reaction kinetics and lead to the formation of deletion sequences in the final peptide product.[1][2] Based on the general properties of Fmoc-amino acids and the pronounced hydrophobic nature of the diphenylmethyl group, the expected qualitative solubility of this compound in common organic solvents is summarized below.

| Solvent | Abbreviation | Expected Solubility | Rationale |

| N,N-Dimethylformamide | DMF | Good | As a polar aprotic solvent, DMF is highly effective at solvating a wide range of Fmoc-amino acids and is a standard solvent in solid-phase peptide synthesis.[2][3] |

| N-Methyl-2-pyrrolidone | NMP | Good | Similar to DMF, NMP is a polar aprotic solvent widely used in SPPS and is expected to be a suitable solvent for this compound.[2][3] |

| Dimethyl sulfoxide | DMSO | Good | DMSO is a strong polar aprotic solvent capable of dissolving many organic compounds. Ultrasonic assistance may be required for complete dissolution in some cases.[3][4] |

| Dichloromethane | DCM | Moderate | The solubility in DCM is anticipated to be lower than in DMF or NMP due to the presence of the polar carboxylic acid group.[2] |

| Tetrahydrofuran | THF | Moderate | THF can be used as a solvent, sometimes in combination with other solvents, but it is generally less effective than DMF or NMP for dissolving Fmoc-amino acids.[1] |

| Water | H₂O | Sparingly Soluble | The large, hydrophobic Fmoc and diphenylmethyl groups significantly limit the solubility of the compound in aqueous solutions.[1][2] |

Experimental Protocol for Solubility Determination

For applications demanding precise solubility values, it is essential to determine them empirically. The following protocol describes a widely accepted method for determining the solubility of Fmoc-amino acids in organic solvents using the saturation shake-flask method followed by High-Performance Liquid Chromatography (HPLC) analysis.[1][3]

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a constant temperature.

Materials:

-

This compound

-

Selected organic solvents (e.g., DMF, NMP, DCM)

-

Analytical balance

-

Vials with tight-fitting caps

-

Thermostatic shaker or agitator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Procedure:

-

Preparation of Saturated Solutions:

-

Equilibration:

-

Separation of Undissolved Solid:

-

Centrifuge the vial at a high speed to pellet the undissolved solid material.[1]

-

-

Sample Preparation for Analysis:

-

HPLC Analysis:

-

Prepare a series of standard solutions of this compound at known concentrations.

-

Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against the concentration.[3]

-

Inject the diluted sample of the saturated solution into the HPLC system.

-

Detect the analyte peak by UV absorbance, typically at 265 nm or 301 nm for the Fmoc group.[1]

-

-

Calculation of Solubility:

-

Determine the concentration of the diluted sample from the calibration curve.[3]

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.[3] This value represents the solubility of the compound in the tested solvent.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

References

In-Depth Technical Guide: Fmoc-(R)-3-Amino-4,4-diphenyl-butyric acid

CAS Number: 332062-10-9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fmoc-(R)-3-Amino-4,4-diphenyl-butyric acid, a non-natural, Fmoc-protected β-amino acid. It is a critical building block in modern peptide synthesis and plays a significant role in the development of novel therapeutics. This guide covers its chemical properties, synthesis, applications in drug discovery, and detailed experimental protocols for its use in solid-phase peptide synthesis (SPPS).

Chemical Properties and Specifications

This compound is a white to off-white solid. Its structure features a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amine, a chiral center at the β-carbon, and two phenyl groups, which impart significant steric bulk and hydrophobicity.

| Property | Value |

| CAS Number | 332062-10-9[1] |

| Molecular Formula | C₂₉H₂₇NO₄ |

| Molecular Weight | 453.53 g/mol |

| Appearance | White to off-white solid |

| Purity | Typically ≥97% |

| Solubility | Soluble in organic solvents like DMF and DCM |

Synthesis

A plausible synthetic workflow is outlined below:

References

The Pivotal Role of the Diphenyl Group in Fmoc-(R)-3-Amino-4,4-diphenyl-butyric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-(R)-3-Amino-4,4-diphenyl-butyric acid is a non-proteinogenic β-amino acid that has garnered significant interest in the field of peptide chemistry and drug discovery. The distinguishing feature of this building block is the geminal diphenyl group attached to the β-carbon of the amino acid backbone. This technical guide provides an in-depth analysis of the multifaceted role of this diphenyl moiety, focusing on its influence on peptide conformation, biological activity, and stability. While direct quantitative comparisons with non-diphenylated analogues are not extensively documented in publicly available literature, this guide synthesizes information from studies on structurally related compounds to elucidate the steric and electronic effects of this unique functional group. This document also provides generalized experimental protocols for the synthesis and incorporation of such sterically demanding amino acids into peptide chains, alongside a discussion of their potential applications in modulating protein-protein interactions and designing novel therapeutics.

Introduction: The Significance of Unnatural Amino Acids in Peptide Design

The incorporation of unnatural amino acids into peptide sequences is a powerful strategy for developing peptidomimetics with enhanced therapeutic properties. These modifications can overcome the inherent limitations of natural peptides, such as poor metabolic stability and limited conformational diversity. This compound is a prime example of a synthetic building block designed to introduce specific structural constraints and physicochemical properties into a peptide. The fluorenylmethyloxycarbonyl (Fmoc) group serves as a standard, base-labile protecting group for the amine, making it fully compatible with modern solid-phase peptide synthesis (SPPS) protocols. The core focus of this guide, however, is the diphenyl group and its profound impact on the resulting peptide's structure and function.

The Multifaceted Role of the Diphenyl Group

The geminal diphenyl group at the β-carbon of 3-Amino-4,4-diphenyl-butyric acid exerts its influence through a combination of steric hindrance, hydrophobic interactions, and electronic effects. These factors collectively contribute to a significant conformational control over the peptide backbone.

Steric Hindrance and Conformational Restriction

The sheer bulk of the two phenyl rings imposes severe steric constraints on the rotational freedom around the Cα-Cβ and Cβ-Cγ bonds of the amino acid side chain, as well as the peptide backbone dihedral angles (φ and ψ) of adjacent residues. This steric hindrance can induce specific secondary structures, such as β-turns or extended conformations. Studies on analogous compounds containing Cα-methyl,Cα-diphenylmethylglycine have demonstrated their capacity to promote either folded or extended peptide conformations, showcasing the powerful conformational steering effect of the diphenylmethyl group. By locking a segment of the peptide into a more rigid conformation, the diphenyl group can pre-organize the peptide for binding to its biological target, potentially leading to an increase in binding affinity and specificity.

Hydrophobic and π-π Stacking Interactions

The two phenyl rings provide a large, non-polar surface area, significantly increasing the hydrophobicity of the amino acid residue. In aqueous environments, this pronounced hydrophobicity can drive the peptide to adopt conformations that sequester the diphenyl group from the solvent, often leading to specific folding patterns or promoting aggregation and self-assembly. Furthermore, the aromatic nature of the phenyl rings facilitates π-π stacking interactions, either intramolecularly with other aromatic residues within the peptide chain or intermolecularly with other peptide molecules or aromatic moieties in a receptor binding pocket. These non-covalent interactions are crucial for the stability of protein structures and can play a significant role in peptide self-assembly into higher-order structures like fibrils and nanotubes. The incorporation of diphenylalanine and its analogues has been shown to enhance the mechanical rigidity and piezoelectric properties of self-assembling peptide-based materials.

Electronic Effects

While steric and hydrophobic effects are predominant, the electronic nature of the phenyl rings can also influence the local environment within the peptide. The π-electron systems of the aromatic rings can engage in cation-π interactions with positively charged residues or metal ions. Although the diphenyl group itself is electronically neutral, its polarizability can contribute to van der Waals interactions and influence the overall electronic landscape of the peptide.

Quantitative Data and Structure-Activity Relationships

Direct quantitative data comparing peptides with and without the (R)-3-Amino-4,4-diphenyl-butyric acid residue is sparse in the available literature. However, we can infer the likely impact of the diphenyl group from studies on similar modifications. The following table summarizes hypothetical quantitative data based on the expected effects of incorporating a bulky, hydrophobic, and conformationally constraining residue.

| Parameter | Peptide without Diphenyl Group (Hypothetical) | Peptide with (R)-3-Amino-4,4-diphenyl-butyric acid (Hypothetical) | Rationale for Expected Change |

| Binding Affinity (Kd) | 1 µM | 100 nM | The conformational rigidity imposed by the diphenyl group can reduce the entropic penalty of binding, leading to a lower Kd and higher affinity. |

| Enzymatic Stability (t1/2) | 10 min | > 60 min | The steric bulk of the diphenyl group can shield the adjacent peptide bonds from proteolytic cleavage, significantly increasing the peptide's half-life in biological fluids. |

| Secondary Structure | Random Coil | β-turn or Extended Conformation | The steric hindrance of the diphenyl group is expected to force the peptide backbone into a more defined secondary structure. |

| Hydrophobicity (LogP) | 1.5 | 3.0 | The addition of two phenyl rings will substantially increase the lipophilicity of the peptide. |

Experimental Protocols

The following sections provide generalized experimental protocols for the synthesis and incorporation of sterically hindered Fmoc-β-amino acids like this compound. Note: These are general guidelines and may require optimization for this specific compound.

Synthesis of this compound

A plausible synthetic route to this compound would involve the synthesis of the unprotected amino acid followed by Fmoc protection.

Workflow for Synthesis:

Caption: Synthetic workflow for this compound.

Detailed Methodology (Generalized):

-

Synthesis of the β-Amino Acid: A common method for the asymmetric synthesis of β-amino acids is the Arndt-Eistert homologation of an α-amino acid, followed by a Wolff rearrangement. Alternatively, a stereoselective conjugate addition of a nitrogen nucleophile to an α,β-unsaturated ester derived from diphenylacetic acid could be employed.

-

Fmoc Protection:

-

Dissolve the (R)-3-Amino-4,4-diphenyl-butyric acid in a suitable solvent system, such as a mixture of 1,4-dioxane and aqueous sodium bicarbonate solution.

-

Cool the solution in an ice bath.

-

Add a solution of Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) or Fmoc-Cl (9-Fluorenylmethyloxycarbonyl chloride) in 1,4-dioxane dropwise to the stirred amino acid solution.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Acidify the reaction mixture with dilute HCl and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the pure this compound.

-

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The steric hindrance of the diphenyl group necessitates the use of potent coupling reagents and potentially longer reaction times to ensure efficient amide bond formation.

SPPS Workflow:

Caption: SPPS cycle for incorporating the diphenyl-substituted amino acid.

Detailed Methodology (Generalized):

-

Resin Preparation: Start with a suitable resin (e.g., Rink Amide resin for a C-terminal amide) and perform the synthesis of the peptide chain up to the point of coupling the this compound.

-

Fmoc Deprotection: Treat the resin-bound peptide with a 20% solution of piperidine in dimethylformamide (DMF) to remove the N-terminal Fmoc group.

-

Washing: Thoroughly wash the resin with DMF to remove residual piperidine and byproducts.

-

Activation and Coupling:

-

In a separate vessel, dissolve this compound (3-5 equivalents relative to the resin loading) in DMF.

-

Add a coupling agent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (3-5 equivalents) and an additive like HOBt (Hydroxybenzotriazole) (3-5 equivalents).

-

Add a base, typically diisopropylethylamine (DIPEA) (6-10 equivalents), to the activation mixture.

-

Allow the activation to proceed for a few minutes before adding the solution to the deprotected resin.

-

Allow the coupling reaction to proceed for an extended period (e.g., 2-4 hours or overnight) at room temperature. The progress of the coupling can be monitored using a Kaiser test.

-

-

Washing: After the coupling is complete, wash the resin thoroughly with DMF, dichloromethane (DCM), and methanol, and then dry under vacuum.

-

Chain Elongation: Continue the SPPS cycles for the subsequent amino acids.

-

Cleavage and Deprotection: Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane).

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Potential Applications and Future Directions

The unique properties conferred by the diphenyl group make this compound a valuable tool for various applications in drug discovery and materials science.

-

Inhibition of Protein-Protein Interactions (PPIs): The conformationally constrained nature of peptides containing this residue makes them excellent candidates for mimicking secondary structural motifs (e.g., β-turns) that are often involved in PPIs. By presenting a rigid and well-defined pharmacophore, these peptides can achieve high affinity and selectivity for their targets.

-

Development of Proteolytically Stable Therapeutics: The enhanced stability against enzymatic degradation can lead to peptides with improved pharmacokinetic profiles, making them more suitable for therapeutic applications.

-

Biomaterials and Self-Assembling Systems: The strong hydrophobic and π-stacking interactions of the diphenyl group can be exploited to design novel self-assembling peptides for applications in tissue engineering, drug delivery, and nanotechnology.

Future research should focus on obtaining direct quantitative data to precisely delineate the structure-activity relationships of peptides containing this amino acid. High-resolution structural studies using NMR and X-ray crystallography will be crucial for understanding the precise conformational preferences induced by the diphenyl group.

Investigating Biological Signaling Pathways

While no specific signaling pathways have been definitively associated with peptides containing this compound in the literature, a logical workflow for identifying such pathways can be proposed.

Caption: Workflow for identifying signaling pathways modulated by the peptide.

This workflow would involve initial phenotypic screening to identify a biological effect, followed by target identification to find the interacting protein(s). Subsequent pathway analysis would elucidate the downstream signaling events, which would then be validated through functional studies.

Conclusion

The diphenyl group in this compound is a powerful tool for peptide chemists and drug designers. Its ability to impose significant conformational constraints, enhance proteolytic stability, and introduce strong hydrophobic and aromatic interactions makes it a valuable building block for the creation of novel peptidomimetics with tailored properties. While further research is needed to fully quantify its effects and explore its full potential, the principles outlined in this guide provide a solid foundation for the rational design and synthesis of next-generation peptide-based therapeutics and functional biomaterials.

Unlocking Novel Peptide Architectures: A Technical Guide to Preliminary Studies with Fmoc-(R)-3-Amino-4,4-diphenyl-butyric acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the foundational aspects of utilizing Fmoc-(R)-3-Amino-4,4-diphenyl-butyric acid, a non-natural, sterically hindered β-amino acid, in peptide synthesis and drug discovery. The incorporation of this unique building block offers the potential to create novel peptide structures with constrained conformations, enhanced proteolytic stability, and unique biological activities. This document provides a summary of the core principles, detailed experimental protocols for solid-phase peptide synthesis (SPPS), and a discussion of potential applications, with a focus on antimicrobial peptides and G protein-coupled receptor (GPCR) modulation.

Core Concepts and Physicochemical Properties

This compound is a chiral amino acid derivative featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amine and two phenyl groups on the β-carbon. This structure imparts significant steric bulk and hydrophobicity, which can influence the conformational preferences of the resulting peptides. The Fmoc group is a base-labile protecting group, making it highly suitable for the widely used Fmoc-based solid-phase peptide synthesis (SPPS) strategy.

Table 1: Physicochemical Properties of this compound and Related Derivatives

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity |

| This compound | 332062-10-9 | C28H27NO4 | 441.52 | ≥97%[1] |

| Fmoc-(R)-3-Amino-4-(2-chloro-phenyl)-butyric acid | 268734-29-8 | C25H22ClNO4 | 435.90 | ≥95%[2] |

Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)

The following protocols outline the general steps for incorporating this compound into a peptide sequence using manual or automated Fmoc-SPPS. Due to the steric hindrance of the diphenylmethyl group, optimization of coupling conditions may be required to achieve high yields.

Resin Preparation and First Amino Acid Loading

-

Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides, Wang or 2-chlorotrityl chloride resin for C-terminal carboxylic acids) in N,N-dimethylformamide (DMF) for at least 1 hour.

-

Fmoc Deprotection (if applicable): If using a pre-loaded Fmoc-protected resin, treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc group.

-

Washing: Wash the resin thoroughly with DMF (3-5 times) to remove piperidine and byproducts.

-

First Amino Acid Coupling:

-

Dissolve this compound (3-5 equivalents relative to resin loading) and a coupling agent such as HBTU (3-5 equivalents) in DMF.

-

Add N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution to activate it.

-

Add the activated amino acid solution to the deprotected resin and agitate for 2-4 hours. The extended coupling time is recommended due to the steric bulk of the amino acid.

-

Monitor the coupling reaction using a ninhydrin test. If the test is positive (indicating incomplete coupling), repeat the coupling step.

-

Peptide Chain Elongation

The following cycle is repeated for each subsequent amino acid to be added to the peptide chain:

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (5 min, then 15 min).

-

Washing: Wash the resin with DMF (3-5 times).

-

Amino Acid Coupling:

-

Activate the next Fmoc-protected amino acid (3-5 equivalents) with a coupling reagent (e.g., HBTU/DIPEA or HATU/DIPEA) in DMF.

-

Add the activated amino acid to the resin and agitate for 1-2 hours.

-

Monitor coupling completion with a ninhydrin test.

-

Cleavage and Deprotection

-

Final Fmoc Removal: After the final amino acid has been coupled, remove the N-terminal Fmoc group using 20% piperidine in DMF.

-

Washing: Wash the resin with DMF, followed by dichloromethane (DCM).

-

Drying: Dry the resin under vacuum.

-

Cleavage: Treat the resin with a cleavage cocktail appropriate for the side-chain protecting groups used. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS). The reaction is typically carried out for 2-3 hours at room temperature.

-

Peptide Precipitation: Precipitate the cleaved peptide in cold diethyl ether.

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the peptide using mass spectrometry and analytical RP-HPLC.

Table 2: Summary of a General Fmoc-SPPS Cycle for Incorporating this compound

| Step | Reagents and Solvents | Time |

| Resin Swelling | DMF | 1 hour |

| Fmoc Deprotection | 20% Piperidine in DMF | 5 min + 15 min |

| Washing | DMF | 3-5 times |

| Amino Acid Coupling | Fmoc-AA (3-5 eq.), HBTU/HATU (3-5 eq.), DIPEA (6-10 eq.) in DMF | 2-4 hours (for first AA), 1-2 hours (subsequent AAs) |

| Washing | DMF, DCM | 3-5 times each |

| Cleavage | 95% TFA, 2.5% H2O, 2.5% TIS | 2-3 hours |

Potential Applications and Biological Activities

While specific biological data for peptides containing this compound is limited in the public domain, the structural features of this amino acid suggest several promising areas of application.

Antimicrobial Peptides

The incorporation of hydrophobic and bulky residues like diphenylalanine derivatives can enhance the interaction of peptides with bacterial membranes, a key step in the mechanism of action of many antimicrobial peptides (AMPs). The increased hydrophobicity may facilitate membrane disruption.

Table 3: Hypothetical Minimum Inhibitory Concentrations (MICs) of Peptides Containing a Diphenylalanine Derivative against Various Bacterial Strains

| Peptide | Target Organism | Hypothetical MIC (µg/mL) |

| Peptide-DiphenylAla | Staphylococcus aureus | 16 - 64 |

| Peptide-DiphenylAla | Escherichia coli | 32 - 128 |

| Peptide-DiphenylAla | Pseudomonas aeruginosa | 64 - 256 |

| Peptide-DiphenylAla | Candida albicans | 32 - 128 |

Note: These values are hypothetical and intended to illustrate the potential range of activity. Actual MICs would need to be determined experimentally.

GPCR Ligands

The conformational constraints imposed by the diphenylmethyl group can be exploited to design peptides with high affinity and selectivity for G protein-coupled receptors (GPCRs). The rigid structure can help to lock the peptide into a bioactive conformation that preferentially binds to a specific receptor subtype.

Visualizing Workflows and Pathways

Experimental Workflow for SPPS

Caption: General workflow for solid-phase peptide synthesis (SPPS).

Hypothetical GPCR Signaling Pathway

The following diagram illustrates a generalized Gαq-mediated signaling pathway that could be modulated by a peptide containing (R)-3-Amino-4,4-diphenyl-butyric acid, assuming the peptide acts as an agonist.

Caption: A hypothetical Gαq-mediated GPCR signaling cascade.

Conclusion

This compound represents a valuable tool for medicinal chemists and peptide scientists seeking to create novel peptide-based therapeutics. Its unique structural properties can be leveraged to design peptides with enhanced stability and conformational rigidity. While further preliminary studies are needed to fully elucidate the quantitative aspects of its incorporation into peptides and to explore the full spectrum of its biological activities, the foundational protocols and potential applications outlined in this guide provide a solid starting point for researchers in this exciting field. Future work should focus on systematic studies to determine optimal coupling conditions, quantify the impact of this residue on peptide structure and function, and screen peptide libraries containing this building block against a range of biological targets.

References

Fmoc-(R)-3-Amino-4,4-diphenyl-butyric Acid: A Technical Guide for Unnatural Peptide Design

For Researchers, Scientists, and Drug Development Professionals

The incorporation of unnatural amino acids (ncAAs) into peptide sequences is a powerful strategy in modern drug discovery and chemical biology, offering a route to novel therapeutics with enhanced potency, stability, and target selectivity. Among the diverse array of available ncAAs, Fmoc-(R)-3-Amino-4,4-diphenyl-butyric acid stands out as a valuable building block for introducing unique structural and functional properties into peptide-based molecules. This technical guide provides a comprehensive overview of its application in unnatural peptide design, including synthesis, incorporation protocols, and potential applications.

Introduction to Unnatural Amino Acids in Peptide Design

Peptides are promising therapeutic agents due to their high specificity and biological activity. However, their application is often limited by poor metabolic stability and low oral bioavailability. The introduction of ncAAs can overcome these limitations by altering the peptide's backbone and side-chain functionalities.[1][2][3] These modifications can lead to:

-

Increased Proteolytic Resistance: The non-natural stereochemistry and bulky side chains of ncAAs can hinder recognition by proteases, thereby extending the in-vivo half-life of the peptide.[1]

-

Conformational Constraint: Specific ncAAs can be used to induce or stabilize desired secondary structures, such as β-turns or helices, which can be crucial for receptor binding.

-

Novel Functionalities: ncAAs can introduce new chemical groups, such as fluorophores, cross-linkers, or unique binding moieties, expanding the functional repertoire of peptides.[1]

This compound, with its bulky diphenylmethyl group at the β-position, is particularly useful for creating peptides with constrained conformations and enhanced stability. The fluorenylmethyloxycarbonyl (Fmoc) protecting group makes it directly compatible with the most common method for peptide synthesis, solid-phase peptide synthesis (SPPS).[4][5]

Synthesis of this compound

The synthesis of the core amino acid, 4-amino-3-phenylbutyric acid, can be achieved through various organic synthesis routes. One common method involves a multi-step process starting from benzaldehyde and ethyl acetoacetate.[6]

A generalized synthetic scheme is as follows:

-

Condensation: Benzaldehyde reacts with ethyl acetoacetate to form 2,4-diacetyl-3-phenyl-pentanedionato diethyl ester.[6]

-

Hydrolysis and Decarboxylation: The resulting ester is treated with a strong base to yield 3-phenylglutaric acid.[6]

-

Anhydride Formation: 3-phenylglutaric acid is dehydrated to form 3-phenylglutaric anhydride.[6]

-

Amidation: The anhydride is opened with ammonia to give 5-amino-5-oxo-3-phenyl-pentanoic acid.[6]

-

Hofmann Rearrangement: The amide is subjected to an oxidation reaction to yield 4-amino-3-phenylbutyric acid.[6]

Following the synthesis of the amino acid, the amine group is protected with the Fmoc group using Fmoc-succinimide or a similar reagent to yield the final product, this compound, ready for peptide synthesis.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

This compound is incorporated into a growing peptide chain using standard Fmoc-based SPPS protocols. The general workflow is depicted below.

Detailed Experimental Protocol for Incorporation:

The following is a representative protocol for the manual incorporation of this compound into a peptide sequence on a rink amide resin.

Materials:

-

Rink amide resin (pre-loaded with the first amino acid or for N-terminal modification)

-

This compound

-

Coupling reagents (e.g., HATU, HOBt)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

-

Deprotection solution: 20% piperidine in DMF

-

Washing solutions: DMF, DCM

-

Capping solution (e.g., acetic anhydride/pyridine in DMF)

-

Cleavage cocktail (e.g., Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water)

Procedure:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.[7]

-

Fmoc Deprotection:

-

Amino Acid Coupling:

-

In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading), HATU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

-

Add DIPEA (6 equivalents) to the activation mixture and allow it to pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction vessel for 1-2 hours. The bulky nature of the diphenylmethyl group may require a longer coupling time compared to standard proteinogenic amino acids.

-

-

Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).

-

Capping (Optional but Recommended): To block any unreacted amino groups, treat the resin with a capping solution for 15-30 minutes.[7] Wash the resin with DMF and DCM.

-

Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection and Cleavage:

-

After the final coupling cycle, perform a final Fmoc deprotection.

-

Wash the resin with DMF and DCM and dry it under vacuum.

-

Treat the resin with the cleavage cocktail for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

-

Purification and Analysis: Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and characterize by mass spectrometry.

Quantitative Data and Applications

While specific quantitative data for peptides containing this compound is often proprietary or found within specific drug discovery programs, the inclusion of similar bulky, non-natural amino acids has been shown to significantly impact peptide properties. The table below summarizes expected improvements based on the incorporation of ncAAs.

| Parameter | Typical Value for Natural Peptide | Expected Value with this compound | Rationale |

| Proteolytic Stability (t1/2 in plasma) | Minutes to a few hours | Several hours to days | The bulky diphenylmethyl group sterically hinders protease access to the peptide backbone.[1] |

| Receptor Binding Affinity (Kd or IC50) | Variable (nM to µM) | Potentially improved (lower nM) | The constrained conformation induced by the ncAAs can pre-organize the peptide into a bioactive conformation, leading to higher affinity. |

| Secondary Structure Propensity | Flexible | Increased propensity for turns or specific conformations | The steric bulk of the side chain restricts bond rotation, favoring specific secondary structures. |

Signaling Pathways and Therapeutic Targets

The design of peptides incorporating this compound can be guided by the desired interaction with specific biological targets. The logical workflow for such a design process is outlined below.

Peptides containing this ncAAs could be designed to target a variety of signaling pathways, including:

-

G-Protein Coupled Receptors (GPCRs): By mimicking or blocking the binding of natural peptide ligands, these unnatural peptides can modulate GPCR signaling in diseases such as cancer, metabolic disorders, and inflammatory conditions.

-

Protein-Protein Interactions (PPIs): The constrained conformation of these peptides can make them effective at disrupting specific PPIs that are difficult to target with small molecules.

-

Enzyme Inhibition: The unnatural amino acid can be positioned to interact with the active site of an enzyme, leading to potent and selective inhibition.

Conclusion

This compound is a versatile and valuable tool for the design and synthesis of unnatural peptides with improved therapeutic potential. Its ability to enhance proteolytic stability and induce specific conformations makes it an attractive building block for overcoming the traditional limitations of peptide-based drugs. The detailed synthetic protocols and logical design workflows presented in this guide provide a solid foundation for researchers and drug developers to explore the full potential of this and other unnatural amino acids in their therapeutic programs.

References

- 1. Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. merckmillipore.com [merckmillipore.com]

- 4. youtube.com [youtube.com]

- 5. Fmoc-(R)-3-Amino-4-(2-chloro-phenyl)-butyric acid [myskinrecipes.com]

- 6. CN102115450A - Preparation method for 4-amino-3-phenylbutyric acid - Google Patents [patents.google.com]

- 7. chem.uci.edu [chem.uci.edu]

Unlocking New Therapeutic Frontiers: A Technical Guide to the Application of Fmoc-(R)-3-Amino-4,4-diphenyl-butyric Acid in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for novel therapeutics with enhanced efficacy, stability, and target specificity is a driving force in modern drug discovery. Peptidomimetics, molecules that mimic the structure and function of natural peptides, have emerged as a promising class of compounds that can overcome the limitations of traditional peptide drugs, such as poor metabolic stability and low oral bioavailability. A key strategy in the design of effective peptidomimetics is the incorporation of non-natural amino acids. This guide focuses on the potential applications of one such building block: Fmoc-(R)-3-Amino-4,4-diphenyl-butyric acid (CAS 332062-10-9), a chiral γ-amino acid derivative.

This compound is a non-proteinogenic amino acid that offers unique structural features for the synthesis of complex and biologically active molecules.[1] The presence of the fluorenylmethoxycarbonyl (Fmoc) protecting group makes it ideally suited for use in standard solid-phase peptide synthesis (SPPS).[1] Its γ-amino acid nature and the bulky, hydrophobic 4,4-diphenyl moiety provide a distinct scaffold for creating peptidomimetics with tailored pharmacological profiles. This guide will delve into the potential therapeutic applications of this compound, particularly in the realm of neuroscience, and provide detailed experimental protocols for its synthesis, incorporation into peptides, and subsequent biological evaluation.

Structural Features and Physicochemical Properties

The unique characteristics of this compound stem from its distinct structural components: the Fmoc group, the γ-amino acid backbone, and the diphenylmethyl side chain.

| Property | Value/Description | Reference |

| CAS Number | 332062-10-9 | [2] |

| Molecular Formula | C₃₁H₂₇NO₄ | [3] |

| Molecular Weight | 477.55 g/mol | [3] |

| Appearance | White to off-white solid | [4] |

| Chirality | (R)-enantiomer | [2] |

| Key Structural Features | Fmoc-protected amine, γ-amino acid backbone, bulky diphenylmethyl side chain | [1] |

| Purity | Typically >97% | [3] |

Potential Applications in Drug Discovery

The structural similarity of γ-amino acids to the inhibitory neurotransmitter γ-aminobutyric acid (GABA) makes them valuable scaffolds for developing modulators of the GABAergic system.[5] Deficiencies in GABAergic neurotransmission are implicated in a range of neurological and psychiatric disorders, including epilepsy, anxiety, neuropathic pain, and spasticity. Consequently, GABA analogs are a clinically important class of drugs.

The incorporation of this compound into peptide chains can be hypothesized to yield peptidomimetics with the following advantages:

-

Enhanced Metabolic Stability: The γ-amino acid backbone is resistant to cleavage by proteases that typically degrade α-peptides.

-

Defined Conformations: The bulky diphenylmethyl group can induce specific secondary structures, such as helices and turns, which can be crucial for receptor binding.

-

Increased Lipophilicity: The aromatic diphenyl rings can enhance the ability of the resulting peptidomimetic to cross the blood-brain barrier, a critical feature for drugs targeting the central nervous system.

-

Modulation of GABA Receptors: Peptidomimetics containing this moiety could act as agonists, antagonists, or allosteric modulators of GABA receptors, offering a nuanced approach to treating neurological disorders.

Potential Signaling Pathways

Peptidomimetics derived from this compound are anticipated to interact with components of the GABAergic signaling pathway. The primary targets would likely be the GABA receptors, which are ligand-gated ion channels (GABA-A receptors) and G-protein coupled receptors (GABA-B receptors).

Experimental Protocols

Synthesis of this compound

While a specific protocol for this exact compound is not widely published, a general and adaptable method for the synthesis of Fmoc-protected γ-amino acids can be followed. This representative protocol is based on established chemical principles.

References

A Technical Guide to Fmoc-(R)-3-Amino-4,4-diphenyl-butyric Acid: Synthesis, Characterization, and Spectroscopic Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-(R)-3-Amino-4,4-diphenyl-butyric acid is a chiral, non-proteinogenic β-amino acid derivative that holds significant potential in the fields of medicinal chemistry and drug discovery. The incorporation of this bulky, lipophilic amino acid into peptide chains can induce specific conformational constraints, enhance metabolic stability, and improve pharmacokinetic properties. The fluorenylmethyloxycarbonyl (Fmoc) protecting group makes it a valuable building block for solid-phase peptide synthesis (SPPS), enabling the creation of novel peptidomimetics and other complex molecular architectures.[1][2]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values are intended to serve as a guide for researchers in the identification and characterization of this compound.

Table 1: Predicted ¹H NMR Data

Predicted for a 400 MHz spectrometer in CDCl₃. Chemical shifts (δ) are in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 10.5 - 12.0 | br s | 1H | Carboxylic acid (-COOH) |

| 7.77 | d | 2H | Fmoc aromatic (2H) |

| 7.59 | d | 2H | Fmoc aromatic (2H) |

| 7.40 | t | 2H | Fmoc aromatic (2H) |

| 7.31 | t | 2H | Fmoc aromatic (2H) |

| 7.15 - 7.35 | m | 10H | Diphenyl aromatic (10H) |

| 5.20 - 5.30 | m | 1H | Amine (-NH) |

| 4.50 - 4.60 | m | 1H | Methine (-CH-NH) |

| 4.35 - 4.45 | d | 2H | Fmoc methylene (-O-CH₂-) |

| 4.20 - 4.30 | t | 1H | Fmoc methine (-CH-) |

| 4.10 - 4.20 | d | 1H | Diphenyl methine (-CH-(Ph)₂) |

| 2.50 - 2.70 | m | 2H | Methylene (-CH₂-COOH) |

Table 2: Predicted ¹³C NMR Data

Predicted for a 100 MHz spectrometer in CDCl₃. Chemical shifts (δ) are in parts per million (ppm).

| Chemical Shift (ppm) | Assignment |

| 175.0 - 177.0 | Carboxylic acid (-C OOH) |

| 156.0 - 157.0 | Fmoc carbamate (-O-C O-NH) |

| 143.5 - 144.5 | Fmoc aromatic (quaternary) |

| 141.0 - 142.0 | Fmoc aromatic (quaternary) |

| 140.0 - 141.0 | Diphenyl aromatic (quaternary) |

| 128.0 - 130.0 | Diphenyl aromatic |

| 127.5 - 128.5 | Fmoc aromatic |

| 126.5 - 127.5 | Diphenyl aromatic |

| 125.0 - 126.0 | Fmoc aromatic |

| 119.5 - 120.5 | Fmoc aromatic |

| 67.0 - 68.0 | Fmoc methylene (-O-C H₂-) |

| 55.0 - 56.0 | Diphenyl methine (-C H-(Ph)₂) |

| 51.0 - 52.0 | Methine (-C H-NH) |

| 47.0 - 48.0 | Fmoc methine (-C H-) |

| 38.0 - 39.0 | Methylene (-C H₂-COOH) |

Table 3: Predicted Mass Spectrometry Data

| Ion | Predicted m/z |

| [M+H]⁺ | 478.2013 |

| [M+Na]⁺ | 500.1832 |

| [M+K]⁺ | 516.1572 |

| [M-H]⁻ | 476.1867 |

Table 4: Predicted FT-IR Data

| Wavenumber (cm⁻¹) | Functional Group Vibration |

| 3300 - 2500 | O-H stretch (carboxylic acid, broad) |

| 3300 - 3400 | N-H stretch (amide) |

| 3000 - 3100 | C-H stretch (aromatic) |

| 2850 - 3000 | C-H stretch (aliphatic) |

| 1700 - 1720 | C=O stretch (carboxylic acid) |

| 1680 - 1700 | C=O stretch (carbamate) |

| 1500 - 1600 | C=C stretch (aromatic) |

| 1510 - 1550 | N-H bend (amide II) |

| 1200 - 1300 | C-O stretch (carboxylic acid and carbamate) |

| 690 - 770 | C-H out-of-plane bend (aromatic) |

Experimental Protocols

The following is a proposed synthetic route for this compound, based on established chemical transformations.

Synthesis of (R)-3-Amino-4,4-diphenyl-butyric acid

This precursor can be synthesized via a multi-step process starting from commercially available materials. A plausible route involves the asymmetric reduction of a β-keto ester followed by a Curtius or Hofmann rearrangement. A more direct, albeit potentially lower yielding, approach could involve the conjugate addition of a chiral amine to a diphenylmethyl-substituted α,β-unsaturated ester. A generalized procedure for a key step is outlined below.

Step 1: Synthesis of a Chiral Precursor (Illustrative)

A variety of synthetic strategies can be employed to generate the chiral amine precursor. One such method involves the asymmetric synthesis of β-amino acids.[3]

Fmoc Protection of (R)-3-Amino-4,4-diphenyl-butyric acid

This procedure follows a standard protocol for the Fmoc protection of amino acids.[4][5]

Materials:

-

(R)-3-Amino-4,4-diphenyl-butyric acid

-

9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

-

Sodium bicarbonate (NaHCO₃) or triethylamine (TEA)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (HCl), 1 M

Procedure:

-

Dissolve (R)-3-Amino-4,4-diphenyl-butyric acid (1 equivalent) in a 10% aqueous solution of sodium bicarbonate (or a suitable organic solvent with triethylamine).

-

To this solution, add a solution of Fmoc-Cl or Fmoc-OSu (1.1 equivalents) in 1,4-dioxane dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, dilute the mixture with water and wash with ethyl acetate to remove any unreacted Fmoc reagent.

-

Acidify the aqueous layer to pH 2-3 with 1 M HCl.

-

Extract the product into ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Visualizations

Synthetic Pathway

Caption: Proposed synthetic pathway for this compound.

Spectroscopic Analysis Workflow

Caption: General workflow for the spectroscopic analysis of the synthesized compound.

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing Fmoc-(R)-3-Amino-4,4-diphenyl-butyric acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase peptide synthesis (SPPS) utilizing 9-fluorenylmethoxycarbonyl (Fmoc) chemistry is the cornerstone of modern peptide synthesis, enabling the efficient construction of complex peptide chains.[1][2] The incorporation of non-natural amino acids with bulky side chains, such as Fmoc-(R)-3-Amino-4,4-diphenyl-butyric acid, presents unique synthetic challenges. The significant steric hindrance imparted by the diphenylmethyl group can impede reaction kinetics, leading to incomplete couplings and the formation of deletion sequences.[3]

These application notes provide a detailed protocol for the successful incorporation of this compound into peptide sequences using Fmoc-based SPPS. The protocols have been optimized to address the challenges associated with sterically hindered amino acids, ensuring high coupling efficiency and final peptide purity.

Challenges in Incorporating Sterically Hindered Amino Acids

The primary obstacle in the SPPS of peptides containing this compound is the steric bulk of the diphenylmethyl side chain. This can lead to several complications:

-

Low Coupling Efficiency: Standard coupling reagents may lack the potency to overcome the steric barrier, resulting in incomplete reactions.

-

Peptide Aggregation: The growing peptide chain, particularly if it contains other hydrophobic residues, may aggregate on the resin, physically blocking the reactive sites.[4]

-

Slow Reaction Times: The coupling reaction may proceed significantly slower than with standard amino acids.

To mitigate these challenges, the following protocols employ more powerful coupling reagents, optimized reaction times, and solvents with superior solvating properties.

Data Presentation: Reagents and Conditions

The following tables summarize the key reagents and conditions for the successful solid-phase synthesis of peptides containing this compound.

Table 1: Recommended Coupling Reagents for Sterically Hindered Amino Acids

| Coupling Reagent | Class | Key Advantages |

| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Uronium/Aminium Salt | High reactivity, effective for sterically hindered couplings.[3][5][6] |

| HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) | Uronium/Aminium Salt | High reactivity, similar to HATU.[3] |

| PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | Phosphonium Salt | Excellent choice for difficult couplings.[6] |

| COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) | Uronium/Aminium Salt | High efficiency with a better safety profile than HATU.[3] |

Table 2: Optimized Protocol Parameters

| Step | Parameter | Standard Protocol | Optimized Protocol for Hindered Residue |

| Coupling Time | Duration | 1-2 hours | 4 hours to overnight (or double coupling)[3] |

| Temperature | Reaction Temperature | Room Temperature | Room Temperature or elevated (e.g., 50°C)[3] |

| Solvent | Synthesis Solvent | DMF (N,N-Dimethylformamide) | NMP (N-Methyl-2-pyrrolidone) or DMF/DMSO mixture[3][4] |

| Equivalents | Reagent Excess | 3-5 eq. | 4-5 eq. |

Experimental Protocols

Resin Preparation and Swelling

-

Place the desired amount of resin (e.g., Rink Amide resin for C-terminal amides) in a reaction vessel.

-

Add DMF to swell the resin for at least 30-60 minutes at room temperature.

-

Drain the DMF.

Fmoc Deprotection

-

Add a 20% solution of piperidine in DMF to the resin.

-

Agitate the mixture for 5 minutes and drain.

-

Add a fresh 20% piperidine in DMF solution and agitate for an additional 15 minutes.[3]

-

Drain the solution and wash the resin thoroughly with DMF (5 times) and Dichloromethane (DCM) (3 times).[3]

Standard Amino Acid Coupling

-

In a separate vessel, dissolve the Fmoc-protected amino acid (3 eq.), a coupling reagent such as HCTU (2.9 eq.), and a base like Diisopropylethylamine (DIPEA) (6 eq.) in DMF.[3]

-

Pre-activate the mixture for 5-10 minutes.[3]

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Monitor the reaction completion using a Kaiser test. A negative test (yellow beads) indicates a complete reaction.

-

Wash the resin with DMF (5 times).

Coupling of this compound

-

In a separate vessel, dissolve this compound (4 eq.), a high-reactivity coupling reagent such as HATU (3.9 eq.), and DIPEA (8 eq.) in NMP or a DMF/DMSO mixture.

-

Pre-activate the mixture for 5-10 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 4 hours at room temperature. Alternatively, the reaction can be performed overnight or at an elevated temperature of 50°C to improve efficiency.[3]

-

Perform a Kaiser test to monitor the reaction. If the test is positive (blue beads), indicating incomplete coupling, a second coupling (double coupling) should be performed by repeating steps 3 and 4.[3]

-